molecular formula C7HBr2F5O B1411067 1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene CAS No. 1805121-85-0

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1411067
CAS No.: 1805121-85-0
M. Wt: 355.88 g/mol
InChI Key: NWWNATWVUFRVNR-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene is an organofluorine compound characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. The trifluoromethoxy group can be introduced using a trifluoromethylating agent in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar solvent such as dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of electronegative fluorine atoms and the bulky trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, making the compound a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4,5-difluorobenzene
  • 1,3-Dibromo-5-fluorobenzene
  • 1,4-Dibromo-2,5-difluorobenzene

Uniqueness

1,2-Dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

1,2-dibromo-4,5-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(10)5(11)6(4(2)9)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWNATWVUFRVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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